N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-15(13-2-1-5-20-13)18-16-17-11(9-23-16)10-3-4-12-14(8-10)22-7-6-21-12/h1-5,8-9H,6-7H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASRTDMFJXTKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has been investigated for various biological activities:
Antimicrobial Activity
- Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Potential antifungal effects have also been observed .
Anticancer Activity
- Studies indicate that this compound may induce apoptosis in cancer cells and inhibit proliferation by affecting cell cycle regulation.
- It has shown promising results against various cancer cell lines, including breast cancer (MCF7) .
Enzyme Inhibition
- The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus modulating biological pathways relevant to disease processes .
Applications in Medicinal Chemistry
The compound's structural diversity allows it to serve multiple roles in medicinal chemistry:
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Studies : A study evaluated its effectiveness against various pathogens using standard antimicrobial assays. Results indicated strong activity against E. coli and S. aureus .
- Cancer Research : Another research effort focused on its anticancer properties using the MCF7 cell line. The compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound can also modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key analogs and their differences:
Key Observations:
- Substituent Flexibility : The enamide analog (367.39 g/mol) introduces a propenamide linker, which may improve conformational adaptability for target engagement .
- Hydrophobicity : Methyl substitution on benzofuran (405.44 g/mol) increases logP, favoring membrane permeability but risking metabolic instability .
- Sulfonamide vs.
Pharmacological and Target-Specific Insights
TNF-α Binding (PDB: 2az5):
The benzodioxin-thiazole core is hypothesized to interact with TNF-α’s hydrophobic pockets, as seen in docking studies of related compounds . The target compound’s furan-2-carboxamide may form hydrogen bonds with residues like Leu120 or Tyr59, while bulkier analogs (e.g., methyl-benzofuran) could induce steric clashes.
Glucosylceramide Synthase Inhibition:
A benzodioxin-containing analog (C₂₃H₃₆N₂O₄, 491.83 g/mol) with a pyrrolidine group demonstrated inhibitory activity against glucosylceramide synthase, suggesting the benzodioxin moiety’s role in enzyme binding . The target compound’s furan may mimic this interaction but requires validation.
Structure-Activity Relationship (SAR) Trends
Thiazole Substitution : The 4-position’s benzodioxin group is critical for scaffold stability and π-π stacking.
2-Position Modifications :
- Carboxamide (target): Balances polarity and binding.
- Nitro/chloro (): Enhances electrophilicity but may increase toxicity.
- Sulfonamide (): Improves target residence time via stronger H-bonding.
Furan vs. Benzofuran : Furan offers lower steric hindrance, while benzofuran derivatives improve lipophilicity.
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H15N2O3S
- CAS Number : 381724-21-6
The structural features include a thiazole ring, a furan moiety, and a benzodioxin component, which are significant for its biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiazole and benzodioxin moieties. The presence of these rings is crucial for their cytotoxic effects against various cancer cell lines.
Case Studies
- Inhibition of HepG-2 and A-549 Cell Lines : In a study involving derivatives of thiazole, compounds similar to this compound exhibited promising activities against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The IC50 values were reported as 4.37 µM and 8.03 µM respectively, indicating significant cytotoxicity .
- Mechanism of Action : The anticancer activity is attributed to various mechanisms including the inhibition of DNA/RNA synthesis and interactions with key kinases involved in tumorigenesis . Molecular docking studies have shown that these compounds can bind effectively to target proteins, which may disrupt cancer cell proliferation.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can lead to potential anti-diabetic effects.
Research Findings
In an evaluation of related compounds, significant α-glucosidase inhibition was observed, suggesting that this compound may possess similar inhibitory effects . This property is beneficial for managing blood sugar levels in diabetic patients.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Benzodioxin Moiety : Contributes to the overall biological efficacy.
- Furan Component : May play a role in enhancing solubility and bioavailability.
Table: Structure-Activity Relationship Insights
| Compound | Key Features | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| A | Thiazole + Benzodioxin | Anticancer (HepG-2) | 4.37 |
| B | Thiazole + Furan | Anticancer (A-549) | 8.03 |
| C | Benzodioxin + Furan | α-glucosidase Inhibition | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
